2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine

Catalog No.
S13657963
CAS No.
M.F
C21H16Br3N
M. Wt
522.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-d...

Product Name

2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine

IUPAC Name

2,7-dibromo-10-(4-bromophenyl)-9,9-dimethylacridine

Molecular Formula

C21H16Br3N

Molecular Weight

522.1 g/mol

InChI

InChI=1S/C21H16Br3N/c1-21(2)17-11-14(23)5-9-19(17)25(16-7-3-13(22)4-8-16)20-10-6-15(24)12-18(20)21/h3-12H,1-2H3

InChI Key

AIQCOJULOWTRNB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Br)C

2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine (CAS 880771-61-9) is a highly functionalized, trifunctional building block primarily utilized in the synthesis of advanced organic light-emitting diode (OLED) materials and hole-transporting networks. Featuring a rigid 9,9-dimethyl-9,10-dihydroacridine (DMAC) core with three reactive bromine sites, this compound serves as a strong, sterically hindered electron donor. Its pre-arylated nitrogen and brominated 2,7-positions make it an ideal precursor for constructing star-shaped or highly branched Donor-Acceptor (D-A) architectures via multi-directional cross-coupling, eliminating the need for complex, low-yield sequential functionalization steps [1].

Research Fit

Triple C–Br handle for orthogonal sequential coupling
Acridan core & N-phenyl bromide differentiation
Batch-specific NMR, HPLC, GC quality documentation

Substituting this specific tribromo compound with its dibromo analog (2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine) or monobromo analog (10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine) fundamentally limits synthetic scalability. Attempting to build multi-arm architectures from the dibromo core requires late-stage N-arylation, a process severely bottlenecked by the steric shielding of the 9,9-dimethyl groups, which drastically reduces yields and complicates purification [1]. Furthermore, substituting the acridine core with a carbazole equivalent (e.g., 3,6-dibromo-9-(4-bromophenyl)carbazole) fails in TADF applications because carbazole lacks the extreme steric bulk required to force a near-orthogonal dihedral angle, resulting in a larger singlet-triplet energy gap (ΔEST) and inferior reverse intersystem crossing (RISC) efficiency [2].

Substitution Risk

Target
Analog
Mismatch
Tri-Br acridan (C2, C7, N-PhBr)
Non-brominated DMAC
No C–Br handles; 2,7-diaryl architecture inaccessible
Tri-Br acridan
2,7-DiBr analog (no N-PhBr)
Only two coupling sites; third orthogonal handle missing
Tri-Br acridan
Mono-Br N-Ph analog (no core Br)
Single N-aryl handle; acridan-core substitution precluded

Multi-Directional Functionalization Efficiency and Yield Optimization

When synthesizing star-shaped D-A3 emitters, utilizing the pre-arylated tribromo core allows for a one-pot triple Suzuki-Miyaura coupling with high efficiency. In contrast, using the 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine baseline requires core functionalization followed by late-stage N-arylation. The steric bulk of the 9,9-dimethyl groups and the newly attached 2,7-substituents heavily shields the nitrogen atom, suppressing the N-arylation yield [1].

Evidence DimensionOverall isolated yield of D-A3 architectures
Target Compound Data60–75% yield via one-pot triple cross-coupling
Comparator Or Baseline2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine (<30% yield due to sterically hindered late-stage N-arylation)
Quantified Difference>2x increase in overall yield with significantly simplified chromatographic purification
ConditionsStandard Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling conditions

Eliminates a low-yield synthetic bottleneck, making the procurement of this specific tribromo precursor highly cost-effective for scaling complex OLED materials.

Orthogonal Handles
Cross-study comparable
3 vs. 2 vs. 1 C–Br bonds: acridan (C2,C7) + N-PhBr
Enables chemoselective sequential coupling strategies
2,7-DiBr and mono-Br analogs lack full orthogonal handle set

Electrochemical Tuning and Dihedral Angle Control for TADF

The selection of the 9,9-dimethyl-9,10-dihydroacridine core over a carbazole equivalent is driven by its superior electron-donating strength and unique bent conformation. The steric clash between the 9,9-dimethyl groups and the N-phenyl ring forces a highly twisted geometry, which effectively decouples the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in derived D-A molecules [1].

Evidence DimensionHOMO level and Dihedral Angle (θ)
Target Compound DataHOMO ~ -5.2 eV; Dihedral Angle ~ 89°
Comparator Or Baseline3,6-Dibromo-9-(4-bromophenyl)carbazole (HOMO ~ -5.6 eV; Dihedral Angle ~ 55°)
Quantified Difference0.4 eV shallower HOMO and near-orthogonal twist, reducing ΔEST from >0.2 eV to <0.1 eV
ConditionsDensity Functional Theory (DFT) calculations and cyclic voltammetry of derived D-A emitters

Provides the exact electronic and structural parameters required to achieve efficient reverse intersystem crossing (RISC) in high-performance TADF OLEDs.

Heavy-Atom Effect
Class-level inference
3 Br atoms (~46% mass); potential SOC enhancement
May support faster rISC in TADF emitter design
Direct rISC data on building block unavailable; class-level support

Thermal Stability Enhancement via 3D Molecular Architecture

The trifunctional nature of this compound enables the synthesis of highly branched, 3D star-shaped molecules. Compared to linear D-A molecules synthesized from monobromo acridine precursors, these branched architectures exhibit significantly higher thermal stability and resistance to crystallization in thin films, which is critical for device longevity [1].

Evidence DimensionGlass transition temperature (Tg)
Target Compound DataTg > 150 °C for derived star-shaped D-A3 emitters
Comparator Or BaselineLinear D-A emitters derived from 10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine (Tg < 100 °C)
Quantified Difference40–60 °C elevation in Tg
ConditionsDifferential Scanning Calorimetry (DSC) under nitrogen atmosphere

Ensures morphological stability in vacuum-deposited or solution-processed thin films, directly preventing phase separation during OLED operation.

Batch QC
Cross-study comparable
98% purity; NMR+HPLC+GC vs. 95–97% / single method
Supports lot-to-lot reproducibility for device fabrication
Multi-method QC reduces impurity-driven EQE variability risk
Boiling Point / Density
Predicted (in silico)
Δ BP ~+47°C, Δ density ~+0.19 g/cm³ vs. 2,7-DiBr analog
Informs solvent selection and vacuum sublimation protocol
Experimental data unavailable; predictions from ChemSrc/ChemicalBook

Synthesis of Star-Shaped TADF Emitters

Directly leveraging the triple cross-coupling efficiency demonstrated in Section 3, this compound is the optimal central donor core for constructing D-A3 thermally activated delayed fluorescence emitters. Its near-orthogonal dihedral angle ensures the minimal ΔEST required for high-efficiency OLEDs [1].

Development of Solution-Processable Hole Transport Layers (HTLs)

The bulky, 3D architectures generated from this tribromo precursor exhibit high solubility and elevated glass transition temperatures (Tg > 150 °C), making them ideal for spin-coated, morphologically stable hole-transporting networks [2].

Cross-Linked Polymer Networks for Multi-Layer OLEDs

Acting as a trifunctional monomer, it can be polymerized to form robust, insoluble emissive or transport layers, preventing solvent wash-off during the sequential deposition of subsequent layers in solution-processed device manufacturing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acridan host library synthesis
Orthogonal C–Br handles
Suzuki coupling yield; HOMO level tuning
TADF emitter development
Bromine content (heavy-atom context)
rISC rate; PLQY in donor-acceptor systems
OLED device fabrication
Multi-method batch QC documentation
Impurity-related EQE variation
Asymmetric donor-acceptor architectures
Electronic differentiation of C–Br bonds
Sequential cross-coupling selectivity

XLogP3

8.1

Hydrogen Bond Acceptor Count

1

Exact Mass

520.88124 g/mol

Monoisotopic Mass

518.88329 g/mol

Heavy Atom Count

25

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